Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS')-

Description

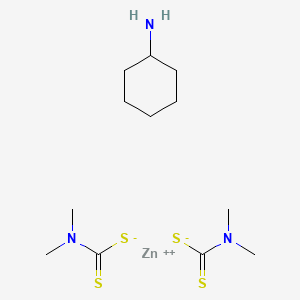

Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-κS,κS')- (CAS No. 16509-79-8) is a zinc complex featuring two dimethylcarbamodithioate ligands and a cyclohexanamine molecule coordinated to the central zinc atom . Its molecular formula is C₁₂H₂₅N₃S₄Zn, and it belongs to the class of dithiocarbamate complexes. These compounds are characterized by the presence of the dithiocarbamate group (–S₂C–N–), which chelates metal ions through sulfur atoms.

Properties

CAS No. |

36530-23-1 |

|---|---|

Molecular Formula |

C12H25N3S4Zn |

Molecular Weight |

405.0 g/mol |

IUPAC Name |

zinc;cyclohexanamine;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H13N.2C3H7NS2.Zn/c7-6-4-2-1-3-5-6;2*1-4(2)3(5)6;/h6H,1-5,7H2;2*1-2H3,(H,5,6);/q;;;+2/p-2 |

InChI Key |

BQHBTCVQMGKIAN-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of zinc dithiocarbamate complexes, including the cyclohexanamine derivative, typically involves the reaction of zinc salts with dithiocarbamate ligands formed in situ by the reaction of secondary amines with carbon disulfide under basic conditions. The general reaction scheme is:

Formation of Dithiocarbamate Ligand:

- Cyclohexanamine is reacted with carbon disulfide (CS2) in the presence of a base (commonly sodium hydroxide or potassium hydroxide) to form the sodium salt of cyclohexylaminedithiocarbamate.

-

- The sodium dithiocarbamate salt is then treated with a zinc salt, such as zinc sulfate or zinc chloride, resulting in the precipitation of the zinc bis(dithiocarbamate) complex.

This method is widely used due to its simplicity and ability to yield pure complexes.

Detailed Stepwise Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Cyclohexanamine + CS2 + NaOH (aqueous) | Formation of sodium cyclohexylaminedithiocarbamate salt at room temperature with stirring. The reaction is exothermic and typically carried out under inert atmosphere to avoid oxidation. |

| 2 | Aqueous solution of zinc salt (ZnSO4 or ZnCl2) | Slowly added to the ligand solution with continuous stirring. The zinc complex precipitates out due to its low solubility. |

| 3 | Filtration and washing | The precipitate is filtered, washed with cold water to remove impurities, and dried under vacuum or in an oven at moderate temperature (40–60°C). |

Reaction Conditions and Optimization

- Temperature: Ambient to slightly elevated temperatures (25–50°C) are preferred to control reaction kinetics and avoid decomposition.

- pH Control: Maintaining alkaline conditions during ligand formation is critical to ensure complete conversion to dithiocarbamate salt.

- Stoichiometry: A 1:2 molar ratio of zinc to dithiocarbamate ligand ensures full coordination.

- Solvent: Water is the typical solvent; however, organic solvents like ethanol may be used to improve solubility and crystallinity.

Alternative Methods

Some studies have explored solvent-free mechanochemical synthesis or microwave-assisted synthesis to enhance yield and reduce reaction time, but these methods are less common and require further optimization for this specific compound.

Analytical and Characterization Data

The prepared zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS')- complex is typically characterized by:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Elemental Analysis | Confirm composition | Matches theoretical C, H, N, S, Zn percentages |

| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic dithiocarbamate bands at ~1000–1200 cm⁻¹ (C–S stretch) and absence of free amine N–H stretch |

| Nuclear Magnetic Resonance (NMR) | Ligand environment | Signals corresponding to cyclohexanamine and dimethyl groups |

| X-ray Crystallography | Molecular structure | Confirms coordination geometry around zinc and ligand binding mode (kappaS,kappaS') |

| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature range and residue analysis |

Research Findings and Applications

- The compound exhibits good thermal stability and acts as an effective accelerator in vulcanization of rubber due to the presence of zinc and dithiocarbamate ligands.

- Studies have shown that the nature of the amine (cyclohexanamine in this case) influences the solubility, stability, and catalytic activity of the complex.

- The preparation method described ensures high purity and reproducibility, critical for industrial applications in polymer chemistry and as fungicides or pesticides.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional aqueous synthesis | Cyclohexanamine, CS2, NaOH, ZnSO4 | Room temperature, alkaline pH | Simple, cost-effective, scalable | Requires careful pH control, aqueous waste |

| Solvent-assisted synthesis | Same reagents with ethanol or other solvents | Mild heating (30–50°C) | Improved crystallinity | Use of organic solvents increases cost |

| Mechanochemical synthesis (experimental) | Solid reagents, no solvent | Ball milling | Environmentally friendly, fast | Limited data, scale-up challenges |

| Microwave-assisted synthesis (experimental) | Same reagents in solvent | Microwave irradiation | Rapid reaction, energy efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: Reduction reactions can break down the compound into simpler zinc and sulfur-containing species.

Substitution: The dimethylcarbamodithioate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various amines and thiols.

Major Products

Oxidation: Disulfides, sulfoxides.

Reduction: Zinc sulfide, dimethylamine.

Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its role in zinc supplementation and potential therapeutic effects.

Industry: Utilized in the vulcanization of rubber and as a fungicide in agriculture.

Mechanism of Action

The mechanism of action of Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS’)- involves its interaction with biological molecules and enzymes. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related zinc dithiocarbamates:

Key Observations:

- Ligand Effects: The presence of cyclohexanamine in the target compound introduces an additional nitrogen donor, which may enhance coordination stability compared to simpler dithiocarbamates .

- Substituent Impact : Larger alkyl groups (e.g., dibutyl, dipentyl) increase lipophilicity, improving solubility in organic matrices, whereas smaller groups (dimethyl, diethyl) favor aqueous compatibility .

Physical and Chemical Properties

- Molecular Weight : The target compound (MW ≈ 424.4 g/mol) is lighter than dibutyl (MW ≈ 496.1 g/mol) or benzyl derivatives (MW ≈ 656.3 g/mol) due to its smaller substituents .

- Thermal Stability : Zinc dithiocarbamates generally decompose at 150–300°C. The cyclohexanamine ligand may lower decomposition onset due to weaker Zn–N bonds compared to Zn–S bonds in other derivatives .

- Solubility: Dimethyl and diethyl derivatives are more water-soluble, whereas lipophilic substituents (e.g., dipentyl) enhance solubility in nonpolar solvents .

Biological Activity

Zinc, (cyclohexanamine)bis(dimethylcarbamodithioato-kappaS,kappaS')- is a complex compound that belongs to the class of dithiocarbamates, specifically known as Ziram. This compound has garnered attention due to its diverse biological activities and applications in agriculture and industry. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula: C₆H₁₂N₂S₄Zn

- Molecular Weight: 305.81 g/mol

- CAS Registry Number: 137-30-4

- IUPAC Name: Zinc, bis(dimethylcarbamodithioato-S,S')-

Zinc dithiocarbamates like Ziram function primarily as fungicides. They inhibit fungal growth through several mechanisms:

- Inhibition of Enzyme Activity: Ziram interferes with key enzymes involved in cellular respiration and metabolism in fungi.

- Cell Membrane Disruption: The compound disrupts the integrity of fungal cell membranes, leading to increased permeability and eventual cell lysis.

- DNA Damage: Studies have shown that Ziram can cause DNA damage and mutations, which may contribute to its antifungal activity but also raises concerns regarding its potential carcinogenicity .

Toxicological Profile

The toxicological effects of Ziram have been extensively studied. Key findings include:

- Acute Toxicity: The oral LD₅₀ in rats is approximately 1400 mg/kg, indicating moderate toxicity .

- Carcinogenic Potential: Evidence suggests that Ziram may have carcinogenic properties, with studies indicating an increased incidence of tumors in laboratory animals exposed to high doses over prolonged periods .

- Reproductive Effects: Experimental data indicate potential teratogenic effects and reproductive toxicity, necessitating caution in handling and application .

Biological Activity Overview

Case Studies

-

Agricultural Application:

A study conducted on the efficacy of Ziram as a fungicide demonstrated significant control over apple scab and other fungal diseases in pome fruit. The application of Ziram resulted in reduced disease incidence compared to untreated controls, highlighting its effectiveness as a protective agent against plant pathogens . -

Toxicity Assessment:

In a long-term study involving rats, exposure to high doses of Ziram resulted in a statistically significant increase in the incidence of thyroid C-cell carcinomas among male subjects. This study raised concerns about the long-term safety of Ziram when used as an agricultural fungicide . -

Environmental Persistence:

Research indicates that Ziram remains biologically active for extended periods under environmental conditions when stored correctly, which poses risks for non-target organisms and ecosystems if not managed properly .

Q & A

Basic: What are the recommended methods for synthesizing Zinc bis(dimethyldithiocarbamate) cyclohexanamine complex, and how can purity be validated?

Methodological Answer:

The synthesis typically involves reacting dimethylcarbamodithioate ligands with zinc salts in the presence of cyclohexanamine. A common approach is to mix zinc chloride with sodium dimethyldithiocarbamate in aqueous solution, followed by the addition of cyclohexanamine to stabilize the complex . Purity validation requires:

- Recrystallization using ethanol or acetonitrile to remove unreacted ligands.

- Elemental analysis (C, H, N, S, Zn) to confirm stoichiometry.

- HPLC with UV detection (λ = 254–280 nm) to assess impurities .

- Thermogravimetric analysis (TGA) to verify solvent-free composition.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this zinc complex?

Methodological Answer:

Key techniques include:

- X-ray diffraction (XRD): Resolves coordination geometry (tetrahedral vs. distorted) and bond lengths (e.g., Zn–S distances ~2.3–2.5 Å) .

- FTIR spectroscopy: Identifies ν(C–N) and ν(C–S) stretches (1,450–1,500 cm⁻¹ and 950–1,000 cm⁻¹, respectively) to confirm ligand binding .

- NMR (¹H, ¹³C): Detects cyclohexanamine proton environments (δ 1.2–2.5 ppm for cyclohexyl protons) and carbamodithioate carbon shifts .

- UV-Vis spectroscopy: Monitors d-d transitions (λ ~300–400 nm) to infer electronic structure .

Advanced: How do solvent polarity and pH influence the stability of this compound in solution-phase experiments?

Methodological Answer:

- Solvent polarity: Polar solvents (e.g., DMSO, water) may destabilize the complex via ligand displacement, while non-polar solvents (toluene, chloroform) enhance stability. Conduct kinetic studies using UV-Vis to track decomposition rates .

- pH effects: Acidic conditions (pH < 4) protonate the dithiocarbamate ligand, leading to Zn²⁺ release. Use potentiometric titrations to determine stability constants (log β) and identify pH-dependent speciation .

Advanced: What computational approaches are suitable for modeling the electronic structure and ligand coordination geometry?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using functionals like B3LYP/def2-TZVP to calculate bond angles, frontier orbitals, and charge distribution .

- Molecular Dynamics (MD): Simulate solvent interactions and ligand dissociation pathways (e.g., in aqueous environments) .

- Time-Dependent DFT (TD-DFT): Predict UV-Vis spectra for comparison with experimental data .

Data Contradiction: How can researchers resolve discrepancies in reported toxicity values across studies?

Methodological Answer:

Discrepancies may arise from differences in test organisms, exposure routes, or purity. To address this:

- Standardize protocols: Follow OECD Test Guideline 403 (acute inhalation toxicity) or 402 (dermal toxicity) .

- Cross-validate data: Compare results with structurally analogous compounds (e.g., ziram or ethyl zimate) .

- Control purity: Use HPLC-validated samples to eliminate impurity-driven variability .

Example Toxicity Data Comparison:

| Test Parameter | Value (This Compound) | Ziram (Analog) | Source |

|---|---|---|---|

| Rat Oral LD₅₀ | >2,000 mg/kg | 1,400 mg/kg | |

| Fish LC₅₀ (96h) | >81.2 mg/L | 0.5–2.0 mg/L |

Advanced: What mechanistic pathways explain the degradation of this compound under UV exposure?

Methodological Answer:

- Photolysis: UV light cleaves Zn–S bonds, releasing dimethyldithiocarbamate radicals. Monitor degradation via LC-MS to identify intermediates like CS₂ and dimethylamine .

- Oxidative pathways: ROS (e.g., •OH) in aqueous environments oxidize ligands to sulfoxides/sulfones. Use ESR spectroscopy to detect radical formation .

- Environmental relevance: Assess half-life under simulated sunlight (ASTM G154) to predict field persistence .

Basic: What are the key considerations for designing toxicity assays with this compound?

Methodological Answer:

- Dose selection: Start with OECD-recommended tiers (e.g., 5–5,000 mg/kg for acute oral toxicity) .

- Endpoint specificity: Measure biomarkers like metallothionein induction (for Zn²⁺ release) or acetylcholinesterase inhibition (for carbamate-related effects) .

- Species sensitivity: Use zebrafish embryos (Danio rerio) for rapid ecotoxicity screening .

Advanced: How does ligand substitution (e.g., cyclohexanamine vs. benzylamine) affect the compound’s bioactivity?

Methodological Answer:

- Synthesis variants: Prepare analogs by replacing cyclohexanamine with alternative amines (e.g., benzylamine) .

- Bioactivity assays: Compare antifungal efficacy (via microbroth dilution) or enzyme inhibition kinetics (e.g., urease) .

- Structural analysis: Use XRD to correlate amine steric bulk with Zn coordination geometry .

Data Reproducibility: What steps ensure experimental reproducibility in studies involving this compound?

Methodological Answer:

- Documentation: Specify CAS 16509-79-8, batch-specific purity, and storage conditions (e.g., desiccated, 4°C) .

- Analytical validation: Provide raw spectral data (e.g., XRD .cif files, NMR FIDs) in supplementary materials .

- Reagent sourcing: Use suppliers with certified analysis reports (e.g., Kanto Reagents) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.